Technical Guide: Structure Elucidation and Application of rac 8,14-Dihydroxy Efavirenz-d4
Technical Guide: Structure Elucidation and Application of rac 8,14-Dihydroxy Efavirenz-d4
[1]
Executive Summary
Molecule: rac 8,14-Dihydroxy Efavirenz-d4 Role: Stable Isotope Labeled Internal Standard (SIL-IS) Primary Application: LC-MS/MS quantitation of Efavirenz secondary metabolites to probe CYP2B6 activity.[1]
This technical guide details the structural characterization and analytical utility of rac 8,14-Dihydroxy Efavirenz-d4 , a critical deuterated standard used in HIV pharmacology.[1] As a secondary metabolite of Efavirenz (EFV), the endogenous 8,14-dihydroxy species represents a specific downstream product of CYP2B6 metabolism.[2][3][4] The "d4" isotopolog serves as the gold-standard reference for normalizing matrix effects and recovery variances in bioanalysis.[1]
Chemical Identity & Structural Logic[1]
To accurately utilize this standard, one must understand the specific nomenclature and isotope positioning. The "14-hydroxy" designation is derived from the historical numbering scheme established in early metabolic profiling (Mutlib et al., 1999), though IUPAC nomenclature treats the cyclopropyl group as a substituent.
Structural Breakdown[1]
| Feature | Description | Structural Consequence |
| Core Scaffold | 3,1-Benzoxazin-2-one | Retains the characteristic UV absorbance and lipophilicity of the parent drug.[1] |
| 8-Hydroxy | Phenolic -OH at position 8 | Increases polarity; primary site for Phase II glucuronidation. |
| 14-Hydroxy | 1-Hydroxycyclopropyl | Located on the quaternary carbon of the cyclopropyl ring (attached to the alkyne).[1] |
| d4 Labeling | Cyclopropyl-d4 (2,2,3,3-d4) | The four protons on the two methylene carbons of the cyclopropyl ring are replaced by deuterium. |
| Stereochemistry | Racemic (rac) | The standard is a mixture of (S) and (R) enantiomers at the C4-benzoxazinone center.[1] |
Metabolic Context (The "Why")
The formation of 8,14-dihydroxy efavirenz is unique because it involves sequential oxidation.[1] Efavirenz is first hydroxylated at the 8-position (aromatic) by CYP2B6.[1][3] This intermediate is then further hydroxylated at the 14-position (cyclopropyl), also primarily by CYP2B6.[1] This makes the 8,14-metabolite a highly specific marker for CYP2B6 catalytic capacity, distinguishing it from the CYP2A6-mediated 7-hydroxy pathway.[1]
Figure 1: Efavirenz metabolic pathway highlighting the sequential CYP2B6-mediated formation of the 8,14-dihydroxy metabolite.[1][2][3]
Structure Elucidation Protocols
Validating the structure of the d4-standard requires confirming the position of the deuterium labels to ensure they are metabolically stable (i.e., not in exchangeable positions like -OH or acidic protons).[1]
Mass Spectrometry (MS/MS) Validation
The d4 label is strategically placed on the cyclopropyl ring. This provides a distinct mass shift (+4 Da) that is retained in specific fragments but lost in others, allowing for structural confirmation.
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Instrument: Triple Quadrupole MS (ESI Negative Mode).[1]
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Parent Ion (Q1):
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Unlabeled Analyte: m/z ~346 [M-H]⁻
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d4-Standard: m/z ~350 [M-H]⁻ (Confirms incorporation of 4 deuteriums).[1]
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Fragmentation Logic (Q3):
| Fragment Type | Structure Description | Mass Shift (d4 vs Unlabeled) | Diagnostic Value |
| Precursor | Whole molecule | +4 Da | Confirms total D incorporation.[1] |
| Core Loss | Loss of Cyclopropyl-acetylene | 0 Da | If the cyclopropyl ring is cleaved (rare in soft ionization), the remaining benzoxazinone core shows NO shift, proving the D is not on the aromatic ring. |
| Cyclopropyl Retention | Fragments containing the alkyne-cyclopropyl tail | +4 Da | Confirms the D atoms are located specifically on the cyclopropyl moiety.[1] |
NMR Spectroscopy Validation
NMR provides definitive proof that the deuterium atoms are on the cyclopropyl methylene carbons (C2/C3 of the ring) and that the 14-OH is at the C1 position.
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1H NMR (Proton):
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Unlabeled Reference: Shows multiplets in the high-field region (0.6 – 1.0 ppm) corresponding to the 4 cyclopropyl protons.[1]
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d4-Standard:The Silent Region. The high-field cyclopropyl signals (0.6 – 1.0 ppm) disappear completely.[1] This "negative evidence" confirms full deuteration of the methylene groups.
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Aromatic Region: Signals for H-5 and H-7 remain visible and split (meta-coupling), confirming the aromatic ring is intact and the 8-OH substitution pattern is preserved.[1]
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13C NMR (Carbon):
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The cyclopropyl methylene carbons (usually ~8-15 ppm) will appear as weak multiplets (due to C-D coupling) with a slight isotope shift compared to the unlabeled standard.[1]
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The C1 cyclopropyl carbon (quaternary, attached to OH) remains a singlet, confirming the OH attachment point.
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Experimental Protocol: Application as Internal Standard
This protocol describes the use of rac 8,14-Dihydroxy Efavirenz-d4 for quantifying the metabolite in human plasma.[1]
Reagent Preparation
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Stock Solution: Dissolve 1 mg of rac 8,14-Dihydroxy Efavirenz-d4 in 1 mL of Methanol (LC-MS grade) to yield a 1 mg/mL stock. Store at -20°C.
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Working IS Solution: Dilute stock to 100 ng/mL in 50:50 Methanol:Water.
Sample Extraction (Protein Precipitation)
Rationale: Liquid-liquid extraction (LLE) is often too aggressive for polar di-hydroxy metabolites; protein precipitation (PPT) ensures higher recovery.[1]
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Aliquot 50 µL of plasma (patient sample or QC) into a 1.5 mL tube.
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Add 20 µL of Working IS Solution (d4-standard).[1]
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Add 200 µL of ice-cold Acetonitrile (precipitating agent).
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Vortex vigorously for 30 seconds.
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Centrifuge at 13,000 x g for 10 minutes at 4°C.
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Transfer supernatant to an autosampler vial.[1]
LC-MS/MS Conditions
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Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 100 mm, 3.5 µm). Note: The T3 chemistry aids in retaining polar di-hydroxy species.[1]
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Mobile Phase A: 0.1% Formic Acid in Water.[1]
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient:
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0-1 min: 5% B[1]
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1-6 min: Linear ramp to 90% B
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6-7 min: Hold 90% B
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7.1 min: Re-equilibrate 5% B
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-
Detection: Negative Electrospray Ionization (ESI-).[1]
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) |
| 8,14-diOH-EFV | 346.0 | 262.0 | 25 |
| 8,14-diOH-EFV-d4 (IS) | 350.0 | 266.0 | 25 |
Note: The transition 346->262 typically represents the loss of the cyclopropyl-acetylene group or decarboxylation/defluorination pathways depending on exact fragmentation, but the +4 shift in the IS parent (350) must be tracked to a specific product.[1] If the product is 266, the fragment retains the d4-ring.[1] If the product is 262, the fragment lost the d4-ring.[1] Crucial: Ensure the IS transition monitors a fragment that retains the label or simply monitor the parent survival if sensitivity allows, though fragmentation is preferred for specificity.
References
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Mutlib, A. E., et al. (1999). "Epoxidation of the cyclopropyl ring of efavirenz...". Drug Metabolism and Disposition. Link (Establishes the "14-hydroxy" numbering and identification of the metabolite).
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Ward, B. A., et al. (2003). "Characterization of human cytochrome P450 enzymes catalyzing the metabolism of efavirenz". Journal of Pharmacology and Experimental Therapeutics. Link (Identifies CYP2B6 as the driver for 8,14-diOH formation).[1][2]
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Avery, L. B., et al. (2013). "Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo". Drug Metabolism and Disposition. Link (Detailed confirmation of the secondary metabolic pathway).
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Toronto Research Chemicals. "rac 8,14-Dihydroxy Efavirenz-d4 Product Sheet". Link (Source for commercial availability and specific d4 labeling pattern).
